molecular formula C11H11BrN2S B1518530 5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1154374-43-2

5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B1518530
CAS RN: 1154374-43-2
M. Wt: 283.19 g/mol
InChI Key: XKQIUSPCVXPJQA-UHFFFAOYSA-N
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Description

The compound “5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The thiazole ring is substituted with a methyl group at the 4th position and an amine group at the 2nd position. Additionally, a bromophenyl group is attached to the 5th position of the thiazole ring via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the bromophenyl group, and the amine and methyl substituents would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could potentially undergo substitution reactions. The amine group might participate in acid-base reactions or form amides under certain conditions .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development

A study highlighted the synthesis of a water-soluble fluorescent and colorimetric pH probe that can potentially work as an on-off real-time pH sensor for intracellular pH imaging. The benzothiazole moiety, similar to the core structure of "5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine," played a crucial role in providing the emissive part of the molecule, demonstrating the compound's utility in developing pH-sensitive probes (R. Diana et al., 2020).

Molecular and Electronic Structure Investigation

Research focused on the molecular and electronic structure of thiazole derivatives revealed insights into conformational flexibility, molecular geometry, vibrational frequencies, and electronic properties. Such studies underscore the potential of thiazole compounds in various scientific applications, from material science to pharmaceutical development (N. Özdemir et al., 2009).

Antimicrobial and Cytotoxic Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, demonstrating significant potential in developing new therapeutic agents. For instance, certain synthesized thiazole compounds exhibited good antibacterial activity and cytotoxicity in vitro, indicating their potential as lead compounds for drug discovery (M. Noolvi et al., 2014).

Catalytic Activity and Photophysical Properties

Studies on cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, which share structural similarities with "this compound," explored their catalytic activity and photophysical properties. These complexes demonstrated high catalytic activity for Suzuki cross-coupling reactions and exhibited luminescence, showcasing the versatility of thiazole compounds in catalysis and as luminescent materials (V. Kozlov et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

5-[(3-bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-7-10(15-11(13)14-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQIUSPCVXPJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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